molecular formula C10H11BrO4S B6143876 2-[(4-bromophenyl)methanesulfonyl]propanoic acid CAS No. 1016837-87-8

2-[(4-bromophenyl)methanesulfonyl]propanoic acid

Cat. No.: B6143876
CAS No.: 1016837-87-8
M. Wt: 307.16 g/mol
InChI Key: RZRPIXOYOQYLCN-UHFFFAOYSA-N
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Description

2-[(4-bromophenyl)methanesulfonyl]propanoic acid is an organic compound with the molecular formula C10H11BrO4S and a molecular weight of 307.16 g/mol It is characterized by the presence of a bromophenyl group attached to a methanesulfonyl group, which is further connected to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid typically involves the reaction of 4-bromobenzyl chloride with sodium methanesulfinate, followed by the addition of propanoic acid under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or toluene, and requires the use of a base, such as sodium hydroxide or potassium carbonate, to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, pressure, and reaction time. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)methanesulfonyl]propanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(4-bromophenyl)methanesulfonyl]propanoic acid has several applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)methanesulfonyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the sulfonyl group can form hydrogen bonds or electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target protein, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-chlorophenyl)methanesulfonyl]propanoic acid
  • 2-[(4-fluorophenyl)methanesulfonyl]propanoic acid
  • 2-[(4-methylphenyl)methanesulfonyl]propanoic acid

Uniqueness

2-[(4-bromophenyl)methanesulfonyl]propanoic acid is unique due to the presence of the bromine atom, which can influence its reactivity and binding properties. The bromine atom can participate in halogen bonding, which can enhance the compound’s affinity for certain molecular targets compared to its chloro, fluoro, or methyl analogs.

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfonyl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO4S/c1-7(10(12)13)16(14,15)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZRPIXOYOQYLCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)S(=O)(=O)CC1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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